molecular formula C14H20N2O B11955028 1-(N-(3,4-Xylyl)carbamoyl)piperidine CAS No. 60465-33-0

1-(N-(3,4-Xylyl)carbamoyl)piperidine

Cat. No.: B11955028
CAS No.: 60465-33-0
M. Wt: 232.32 g/mol
InChI Key: GQUFBXAIKNGSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(N-(3,4-Xylyl)carbamoyl)piperidine is a piperidine derivative characterized by a carbamoyl group (-NH-C(=O)-) bridging a piperidine ring and a 3,4-dimethylphenyl (xylyl) substituent. The 3,4-xylyl group introduces electron-donating methyl groups at the meta and para positions of the aromatic ring, influencing lipophilicity and steric interactions.

Properties

CAS No.

60465-33-0

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C14H20N2O/c1-11-6-7-13(10-12(11)2)15-14(17)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17)

InChI Key

GQUFBXAIKNGSLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCCCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(N-(3,4-Xylyl)carbamoyl)piperidine typically involves the reaction of piperidine with 3,4-xylyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for 1-(N-(3,4-xylyl)carbamoyl)piperidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(N-(3,4-Xylyl)carbamoyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed:

Scientific Research Applications

1-(N-(3,4-Xylyl)carbamoyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(N-(3,4-Xylyl)carbamoyl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit or activate certain pathways, leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The nature and position of substituents on the aromatic ring significantly alter physicochemical and biological properties. Key comparisons include:

  • Nitro vs. Methyl Groups : 1-(4-Nitrobenzyl)piperidine () features a nitro group, which is electron-withdrawing and enhances reactivity in electrophilic substitutions. In contrast, the methyl groups in 1-(N-(3,4-Xylyl)carbamoyl)piperidine increase lipophilicity and may improve membrane permeability, favoring absorption in drug delivery .
  • Chloro vs. Methyl groups, however, provide steric bulk without significantly altering electronic properties, which may reduce off-target interactions .
  • Methoxy vs. Methyl Groups : Compounds like 1-(3,4-dimethoxybenzyl)piperidine () demonstrate that methoxy groups improve water solubility via hydrogen bonding, whereas methyl groups prioritize lipophilicity. This trade-off impacts bioavailability and target selectivity .

Functional Group Modifications

The carbamoyl group distinguishes 1-(N-(3,4-Xylyl)carbamoyl)piperidine from analogs with other functional moieties:

  • Carbamoyl vs. Carbamoyl groups offer a balance between solubility and metabolic stability .
  • Carbamoyl vs. Ester/Amide : Piperine (), a natural amide, shows antioxidant activity due to its conjugated system. The carbamoyl group in the target compound may confer similar stability but with altered pharmacokinetics due to reduced esterase susceptibility .

Heterocyclic Core Variations

  • Piperidine vs. Piperazine : Piperazine derivatives () have two nitrogen atoms, enabling diverse protonation states and enhanced water solubility. Piperidine’s single nitrogen favors lipophilicity, which may improve blood-brain barrier penetration .
  • Piperidine vs. Piperidine’s saturated ring offers greater conformational flexibility .

Data Tables: Comparative Analysis

Table 1: Substituent Effects on Piperidine Derivatives

Compound Name Aromatic Substituent Key Properties Biological Activity Reference
1-(4-Nitrobenzyl)piperidine 4-Nitro Electron-withdrawing, reactive Anticancer
N-(3-chlorobenzyl)piperidine 3-Chloro Electronegative, polar Antimicrobial
1-(3,4-Dimethoxybenzyl)piperidine 3,4-Dimethoxy Hydrogen-bonding, hydrophilic CNS modulation
1-(N-(3,4-Xylyl)carbamoyl)piperidine 3,4-Dimethyl Lipophilic, steric bulk Under investigation -

Table 2: Functional Group Impact

Compound Name Functional Group Solubility Metabolic Stability Reference
N-[4-(1-piperidinylsulfonyl)phenyl]acetamide Sulfonamide High Moderate
Piperine Amide Low High (natural)
1-(N-(3,4-Xylyl)carbamoyl)piperidine Carbamoyl Moderate High -

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.